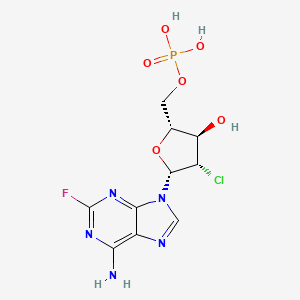
9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Overview
Description
“9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine” typically involves multiple steps:
Starting Material: The synthesis begins with a suitable purine base, such as 2-fluoro-9H-purin-6-amine.
Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2-chloro-2-deoxy-beta-D-arabinofuranose.
Phosphorylation: The glycosylated product is then phosphorylated to introduce the phosphono group at the 5’-position of the sugar moiety.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro position.
Oxidation and Reduction: The purine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Phosphorylation and Dephosphorylation: The phosphono group can be modified through phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Products with different substituents at the 2-chloro position.
Oxidation and Reduction Products: Various oxidized or reduced forms of the purine ring.
Phosphorylation Products: Different phosphorylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new nucleoside analogs with potential therapeutic applications.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Therapy: Potential use in the treatment of viral infections by inhibiting viral replication.
Cancer Treatment: Investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells.
Industry
Pharmaceutical Development: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to chain termination during DNA or RNA synthesis, inhibition of nucleic acid polymerases, and disruption of cellular processes. The molecular targets include viral polymerases, cellular DNA polymerases, and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-adenine: Another nucleoside analog with similar antiviral properties.
2-Chloro-2’-deoxyadenosine: Known for its use in the treatment of certain types of leukemia.
5-Fluoro-2’-deoxyuridine: Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
“9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine” is unique due to the combination of its phosphono group, fluorine atom, and arabinofuranosyl sugar moiety. This unique structure may confer specific properties such as increased stability, enhanced cellular uptake, and improved efficacy in inhibiting nucleic acid synthesis.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-chloro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN5O6P/c11-4-6(18)3(1-22-24(19,20)21)23-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18H,1H2,(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRQQOIBJOBCLP-AYQXTPAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203366 | |
| Record name | 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548774-56-7 | |
| Record name | 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-CHLORO-2-DEOXY-5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L195H6H116 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


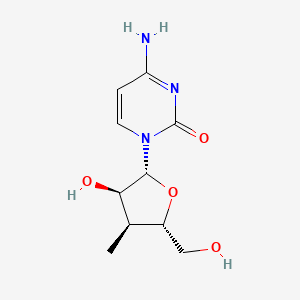
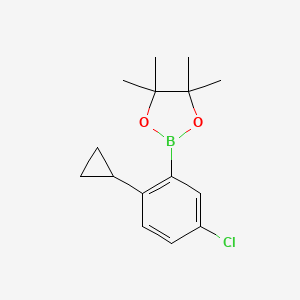
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
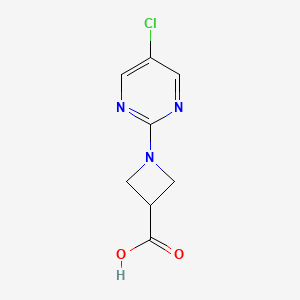
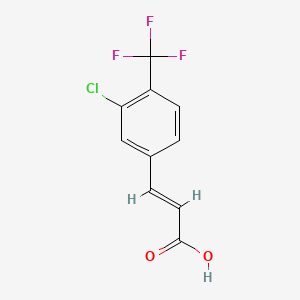
![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
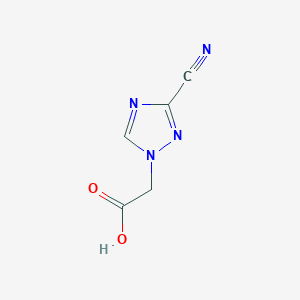
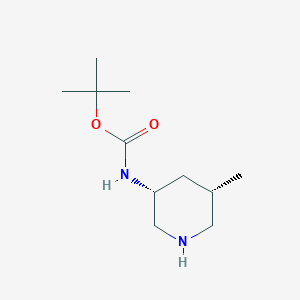
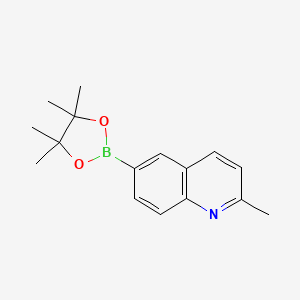
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
